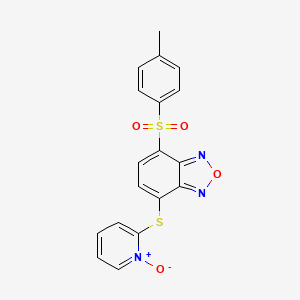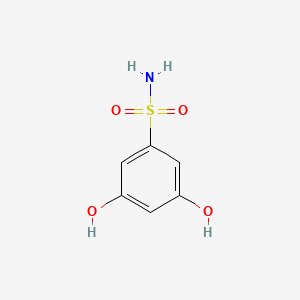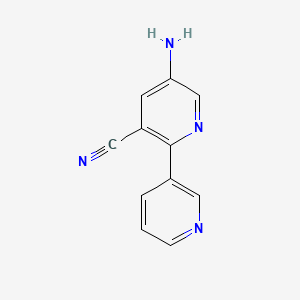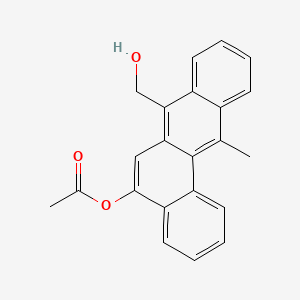
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its multi-ring structure, which includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of 12-methylbenz(a)anthracene-7-methanol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetyloxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where the acetyloxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including its interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multi-ring structure allows it to intercalate with DNA, potentially leading to mutagenic effects. Additionally, its functional groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene-7-methanol: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
12-Methylbenz(a)anthracene: Does not contain the hydroxymethyl or acetyloxy groups, resulting in different chemical and biological properties.
Uniqueness
5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol is unique due to the presence of both acetyloxy and hydroxymethyl groups, which confer distinct reactivity and potential biological activity. Its multi-functional nature makes it a valuable compound for various research applications.
Properties
CAS No. |
64365-35-1 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[7-(hydroxymethyl)-12-methylbenzo[a]anthracen-5-yl] acetate |
InChI |
InChI=1S/C22H18O3/c1-13-15-7-3-4-8-16(15)20(12-23)19-11-21(25-14(2)24)17-9-5-6-10-18(17)22(13)19/h3-11,23H,12H2,1-2H3 |
InChI Key |
BRNAGVGDWKOSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


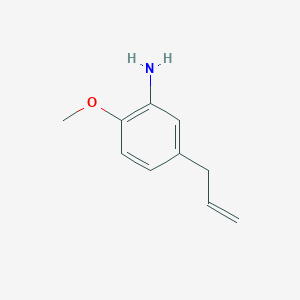
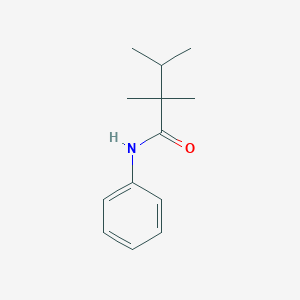
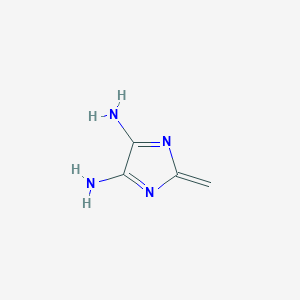
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)
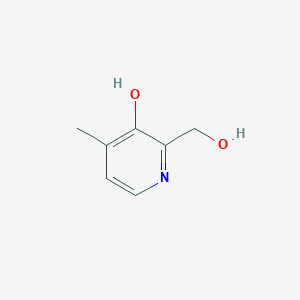
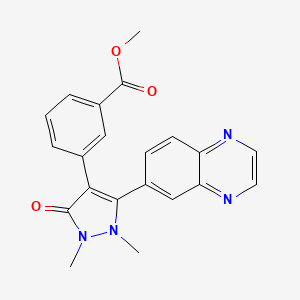
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
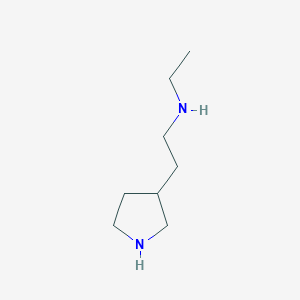
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
